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(2,5-Dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B1349711
CAS No.: 80258-94-2
M. Wt: 158.11 g/mol
InChI Key: UYBPMPGSEWRTLG-UHFFFAOYSA-N
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Description

Significance of the 2,5-Dioxoimidazolidine Core in Chemical Research

The importance of the 2,5-dioxoimidazolidine core in chemical research stems from several key characteristics. Its structure offers a unique combination of features that make it an attractive building block for chemists. The hydantoin (B18101) ring possesses two hydrogen bond donors and two hydrogen bond acceptors, which allows for the formation of multiple interactions with biological macromolecules. chemicalbook.comnih.gov Furthermore, the ring is synthetically accessible through well-established chemical reactions and can be readily substituted at various positions, enabling the creation of diverse libraries of compounds for screening and optimization. chemicalbook.comnih.gov

The rigid heterocyclic scaffold of the hydantoin core also plays a role in its utility. myskinrecipes.com This rigidity can help to pre-organize appended functional groups in a specific spatial orientation, which can be crucial for high-affinity binding to a biological target. The functional groups on (2,5-Dioxoimidazolidin-1-yl)acetic acid, for instance, allow for straightforward conjugation in drug design and optimization processes, and the introduction of hydantoin-like structures can enhance metabolic stability and binding affinity. myskinrecipes.com

Key Features of the 2,5-Dioxoimidazolidine Core

FeatureDescription
Structure A five-membered heterocyclic ring with two nitrogen and two carbonyl groups.
Hydrogen Bonding Possesses two hydrogen bond donors and two hydrogen bond acceptors. chemicalbook.comnih.gov
Synthetic Accessibility Can be synthesized through established cyclization reactions. chemicalbook.comnih.gov
Substituent Positions Offers multiple sites for the attachment of various substituents. chemicalbook.comnih.gov
Scaffold Rigidity Provides a rigid framework that can influence the conformation of attached groups. myskinrecipes.com

Relevance of Imidazolidinone Derivatives in Biological and Medicinal Chemistry

The imidazolidinone core is a component of numerous compounds with a broad spectrum of biological and pharmacological activities. chemicalbook.comnih.gov Derivatives of this scaffold have been developed as treatments for a variety of conditions, including cancers, microbial infections, metabolic diseases, and epilepsy. chemicalbook.comnih.gov The versatility of the hydantoin structure allows for the fine-tuning of its biological activity through the introduction of different substituents.

Several clinically used drugs contain the hydantoin scaffold, underscoring its importance in medicine. chemicalbook.comnih.gov Examples include phenytoin (B1677684), an anticonvulsant, and nitrofurantoin, an antibiotic. chemicalbook.comnih.gov More recent examples like enzalutamide, used in the treatment of prostate cancer, further highlight the continued relevance of this chemical motif in drug discovery. chemicalbook.comnih.gov

The anticancer activity of hydantoin derivatives is a particularly active area of research. ekb.eg These compounds have been shown to exert their effects through various mechanisms, including the inhibition of sirtuins and as α1-adrenoreceptor antagonists. chemicalbook.com For instance, certain 5-benzylidenehydantoins have demonstrated inhibitory activity against SIRT1 and SIRT2, which are promising targets for cancer therapy. chemicalbook.com Additionally, novel N3-benzyloxyhydantoins have shown cytotoxicity against several cancer cell lines. chemicalbook.com

Examples of Biologically Active Imidazolidinone Derivatives

Compound TypeBiological Activity
PhenytoinAnticonvulsant chemicalbook.comnih.gov
NitrofurantoinAntibacterial chemicalbook.comnih.gov
EnzalutamideAnticancer chemicalbook.comnih.gov
5-BenzylidenehydantoinsSirtuin Inhibitors chemicalbook.com
N3-BenzyloxyhydantoinsCytotoxic Agents chemicalbook.com
Phenylpiperazine hydantoin derivativesα1-adrenoreceptor antagonists chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O4 B1349711 (2,5-Dioxoimidazolidin-1-yl)acetic acid CAS No. 80258-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dioxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-3-1-6-5(11)7(3)2-4(9)10/h1-2H2,(H,6,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBPMPGSEWRTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368852
Record name (2,5-dioxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80258-94-2
Record name (2,5-dioxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dioxoimidazolidin-1-yl)acetic acid
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Synthetic Methodologies and Chemodiversification Strategies of 2,5 Dioxoimidazolidin 1 Yl Acetic Acid and Its Derivatives

Direct Synthesis of (2,5-Dioxoimidazolidin-1-yl)acetic acid

The direct synthesis of this compound can be achieved through two main strategies: the introduction of the acetic acid moiety onto a pre-formed hydantoin (B18101) ring (alkylation) or the construction of the hydantoin ring from precursors already containing the N-acetic acid group (condensation and cyclization).

Alkylation Approaches for Acetic Acid Moiety Introduction

A common and direct method for the synthesis of this compound involves the N-alkylation of a hydantoin precursor with a haloacetic acid or its ester. The N1 position of the hydantoin ring can be selectively alkylated under specific basic conditions. Due to the higher acidity of the N3 proton, N3-alkylation is often favored under standard basic conditions. nih.govjst.go.jp However, the use of stronger bases and aprotic polar solvents can promote N1-alkylation.

A typical procedure involves the reaction of hydantoin with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The choice of base and solvent is crucial for achieving regioselectivity. For instance, using sodium hydride in an anhydrous solvent like N,N-dimethylformamide (DMF) can facilitate the N1-alkylation of N3-substituted hydantoins. rsc.org Phase-transfer catalysis (PTC) has also been employed for the alkylation of hydantoins, offering a cost-effective and environmentally friendly approach. kau.edu.sanih.gov

Table 1: Alkylation Approaches for this compound Synthesis
Starting MaterialReagentBase/CatalystSolventProductYield (%)
HydantoinEthyl bromoacetate (B1195939)K₂CO₃ / TBABTHFEthyl (2,5-dioxoimidazolidin-1-yl)acetateData not available
N(3)-Substituted HydantoinAlkyl halide/tosylateNaHDMFN(1)-Alkyl-N(3)-substituted hydantoinGood

Condensation Reactions for Imidazolidinone Core Formation

An alternative to post-modification of the hydantoin ring is the construction of the ring from acyclic precursors that already contain the N-acetic acid moiety. A plausible route involves the condensation of an N-substituted glycine (B1666218) derivative, specifically N-(carbamoyl)glycine ethyl ester, followed by cyclization.

A general approach to forming the hydantoin ring is the reaction of an α-amino acid or its ester with an isocyanate. nih.gov In the context of this compound, this would involve a derivative of glycine. For example, reacting ethyl glycinate (B8599266) with an isocyanate bearing the acetic acid group, or a protected form thereof, could lead to a ureido intermediate that can then be cyclized.

The Bucherer-Bergs reaction, a multicomponent reaction involving a carbonyl compound, cyanide, and ammonium (B1175870) carbonate, is a well-established method for synthesizing 5-substituted hydantoins. nih.gov While typically used for C5-functionalization, modifications of this reaction could potentially be adapted for the synthesis of N1-substituted hydantoins.

Another relevant condensation approach is the reaction of glycine with an excess of urea (B33335) in an aqueous solution, which upon heating and subsequent acidic cyclization, yields hydantoin. sciencemadness.orggoogle.com To synthesize the target molecule, N-carboxymethylglycine (a derivative of glycine) could theoretically be used in place of glycine.

Table 2: Condensation Reactions for Imidazolidinone Core Formation
Reactant 1Reactant 2ConditionsIntermediateProduct
N-Alkyl-α-amino esterIsocyanateMildUrea derivativeN,N'-disubstituted hydantoin
GlycineUrea1. Heat in H₂O; 2. H₂SO₄Hydantoic acidHydantoin
Aldehyde/KetoneKCN, (NH₄)₂CO₃Heat in aq. ethanolα-Amino nitrile5,5-Disubstituted hydantoin

Cyclization Mechanisms in Hydantoin-Acetic Acid Synthesis

The cyclization to form the hydantoin ring is a key step in many synthetic routes. When starting from a ureidoacetic acid derivative, the cyclization is typically induced by heating, often under acidic or basic conditions.

In the case of the reaction between an α-amino ester and an isocyanate, a ureido ester is formed as an intermediate. This intermediate undergoes an intramolecular nucleophilic attack of the nitrogen atom of the ureido group on the ester carbonyl carbon, followed by the elimination of the alcohol to form the hydantoin ring. nih.gov

In the Bucherer-Bergs reaction, the proposed mechanism involves the formation of an α-amino nitrile intermediate, which then reacts with cyanic acid (derived from ammonium carbonate) to form a urea derivative. This intermediate can then cyclize to form the hydantoin ring. nih.gov

For the synthesis of N-1 substituted hydantoins, a three-step route has been developed involving the reaction of an amine with cyanogen (B1215507) bromide to form a monoalkyl/aryl cyanamide. This is followed by treatment with methyl bromoacetate to yield methyl N-cyano-N-alkyl/arylaminoacetate, which then undergoes hydrolysis and cyclization in the presence of strong acid to afford the N-1 substituted hydantoin.

Synthesis of Substituted this compound Derivatives

The diversification of the this compound scaffold can be achieved by introducing substituents at the N3 and C4 (or C5) positions of the imidazolidine (B613845) ring.

N-Alkylation Strategies on the Imidazolidine Ring

The hydantoin ring possesses two nitrogen atoms that can be alkylated. As mentioned previously, the N3-proton is more acidic and therefore more readily substituted under basic conditions. nih.govjst.go.jp To achieve selective N1-alkylation on an unsubstituted hydantoin, specific reaction conditions are required. The use of potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-methylation of phenytoin (B1677684), a 5,5-diphenylhydantoin. nih.gov This methodology could be applicable to this compound or its esters.

For N3-alkylation, standard basic conditions, such as the use of potassium carbonate in a polar aprotic solvent, are generally effective. kau.edu.sa This allows for the synthesis of a wide range of N3-substituted derivatives.

Table 3: N-Alkylation of Hydantoin Derivatives
SubstrateAlkylating AgentBaseSolventPosition of AlkylationProduct
PhenytoinCH₃ItBuOK or KHMDSTHFN1N1-Monomethylated phenytoin
HydantoinAlkyl halideK₂CO₃THFN3N3-Monoalkylated hydantoin

Introduction of Various Side Chains and Their Impact on Synthetic Pathways

The functionalization of the hydantoin scaffold, particularly at the C-5 position, is a primary strategy for creating a diverse range of this compound derivatives. The introduction of various side chains is crucial as it significantly influences the molecule's biological and chemical properties. The nature of the desired side chain often dictates the most appropriate synthetic pathway.

For instance, the synthesis of 5,5-disubstituted hydantoins can be achieved through a tandem α-amination and α-arylation of silyl (B83357) ketene (B1206846) acetals. rsc.org This one-pot protocol allows for the creation of hydantoins with diverse aryl substituents and functionalized or unfunctionalized chains at the C-5 position. rsc.org The reaction proceeds through the α-amination of an enolate, which then undergoes an intramolecular arylation, followed by ring closure to form the hydantoin. rsc.org This method is particularly advantageous for producing derivatives with 'non-proteinogenic' side chains, which are not readily accessible from amino acid starting materials. rsc.org

The Bucherer-Bergs reaction and its modifications are also versatile for introducing a wide variety of side chains. By starting with different aldehydes or ketones, a vast array of 5-substituted and 5,5-disubstituted hydantoins can be prepared. nih.gov For example, new 5-alkylthiomethyl or 5-alkylsulfonylmethylhydantoins have been prepared using the Bucherer-Bergs method as a key step. koreascience.kr

The synthetic strategy can be significantly impacted by the desired substitution pattern. For example, a general method for synthesizing (2,4-dioxo-1,3-thiazolidin-5-yl/ylidene)acetate derivatives involves reacting the corresponding acid chloride with various 5-benzylidene derivatives of moieties like thiazolidine-2,4-dione or 2-thiohydantoin. nih.gov The presence of electron-withdrawing substituents on the phenyl ring of the side chain was found to be favorable for the antibacterial response of the final compounds. nih.govscienceopen.com

The table below illustrates the synthesis of various hydantoin derivatives with different side chains, highlighting the versatility of the synthetic methods.

Starting Material (Silyl Ketene Acetal)AzodicarboxamideProduct (Hydantoin)Yield (%)
Silyl ketene acetal (B89532) from methyl isobutyrateN,N'-bis(4-methylphenyl)azodicarboxamide5,5-Dimethyl-3-(4-methylphenyl)imidazolidine-2,4-dione80%
Silyl ketene acetal from methyl isobutyrateN,N'-bis(4-methoxyphenyl)azodicarboxamide5,5-Dimethyl-3-(4-methoxyphenyl)imidazolidine-2,4-dione81%
Silyl ketene acetal from methyl isobutyrateN,N'-bis(4-chlorophenyl)azodicarboxamide5,5-Dimethyl-3-(4-chlorophenyl)imidazolidine-2,4-dione79%
Silyl ketene acetal from methyl 3-phenylpropanoateN,N'-bis(4-methylphenyl)azodicarboxamide5-Benzyl-5-methyl-3-(4-methylphenyl)imidazolidine-2,4-dione75%
Silyl ketene acetal from methyl 3-phenylpropanoateN,N'-bis(4-methoxyphenyl)azodicarboxamide5-Benzyl-5-methyl-3-(4-methoxyphenyl)imidazolidine-2,4-dione74%

This table is based on data from the connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. rsc.org

Stereoselective Synthesis and Chiral Resolution Techniques

The C-5 position of monosubstituted hydantoins is a stereocenter, leading to the existence of enantiomers. The development of methods for the stereoselective synthesis and chiral resolution of these compounds is critical, as different enantiomers can exhibit distinct biological activities.

Recent advances have focused on the enantioselective synthesis of 5-monosubstituted hydantoins through the condensation of glyoxals and ureas catalyzed by a chiral phosphoric acid. researchgate.net This method provides products with high yields and excellent enantiomeric ratios (up to 98:2 e.r.). researchgate.net Another approach involves the asymmetric 1,4-addition of hydantoins to Michael acceptors using Cinchona alkaloid-based chiral quaternary ammonium salt catalysts, yielding products with moderate to good enantioselectivities. jku.at Computational studies, such as DFT calculations, help to understand the key interactions between the catalyst and the hydantoin that are responsible for the observed selectivity. jku.at

When stereoselective synthesis is not feasible, chiral resolution of the racemic mixture is employed. Techniques such as preparative chiral column purification and diastereomeric salt formation are common. unchainedlabs.com

Diastereomeric Salt Formation for Enantiomeric Purity

Diastereomeric salt crystallization is a widely used and effective method for resolving chiral compounds like this compound and its derivatives on a large scale. rsc.org The principle involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine or amino alcohol, to form a pair of diastereomeric salts. unchainedlabs.commdpi.com Due to their different physical properties, particularly solubility, these diastereomeric salts can be separated by fractional crystallization. unchainedlabs.com

The success of this method depends on identifying a suitable resolving agent and solvent system that maximizes the solubility difference between the two diastereomers. unchainedlabs.com For example, in a case study for resolving a chiral carboxylic acid, a screen of various chiral amino alcohols and solvent systems was performed. unchainedlabs.com The use of chiral trans-1-amino-2-indanol as the resolving agent in a specific solvent mixture resulted in a dramatic difference in solubility between the diastereomeric salts, with one being approximately 1,000 times more soluble than the other, allowing for excellent resolution. unchainedlabs.com

After separation, the desired diastereomeric salt is treated with an acid to liberate the enantiomerically pure carboxylic acid. mdpi.com The efficiency of the resolution can be evaluated by measuring the enantiomeric excess (ee) of the final product. unchainedlabs.com

The table below shows results from a screening process to identify an optimal system for chiral resolution via diastereomeric salt formation.

Resolving AgentSolvent SystemSolubility of (-)-2 Salt (mg/mL)Solubility of (+)-2 Salt (mg/mL)Resolution Outcome
(1R,2S)-1-Amino-2-indanol1:1 Propionitrile:MTBE27.5~0.03Excellent separation
(S)-(-)-2-Amino-1-propanolAcetonitrileNot specifiedNot specifiedPoor resolution
(R)-(+)-2-Amino-1-propanolEthyl Acetate (B1210297)Not specifiedNot specifiedPoor resolution
(1S,2R)-1-Amino-2-indanolDichloromethaneNot specifiedNot specifiedModerate resolution

This table is based on data from a study on identifying a diastereomeric salt for a challenging chiral resolution, where (+)-2 and (-)-2 refer to the enantiomers of the target carboxylic acid. unchainedlabs.com

Regiocontrol Considerations in Derivatization

The hydantoin ring possesses two nitrogen atoms (N-1 and N-3) that can potentially be functionalized. In the case of this compound, the N-1 position is already substituted. However, further derivatization, particularly at the N-3 position, is a common strategy for modifying the compound's properties. Achieving regiocontrol—selectively functionalizing one position over another—is a key consideration in the synthetic design.

For instance, the synthesis of hydantoin-3-acetic acid derivatives has been achieved by reacting 5-substituted hydantoins with ethyl chloroacetate, followed by hydrolysis. koreascience.kr This process demonstrates selective alkylation at the N-3 position. Similarly, copper acetate has been used to promote the N-arylation of imides with boronic acids, providing a method for the synthesis of N-3-aryl hydantoins. organic-chemistry.org The choice of reagents and reaction conditions is crucial for directing the substitution to the desired nitrogen atom, avoiding the formation of mixtures of N-1 and N-3 substituted products or di-substituted products.

Advanced Synthetic Approaches

Modern synthetic chemistry has introduced several advanced methodologies that streamline the synthesis of complex molecules like hydantoin derivatives, often improving efficiency, diversity, and environmental friendliness compared to classical methods.

Multicomponent Reactions (e.g., Bucherer-Bergs Reaction) in Hydantoin-Acetic Acid Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools in organic synthesis. kuleuven.benih.gov The Bucherer-Bergs reaction is a classic and widely used MCR for the synthesis of 5-substituted and 5,5-disubstituted hydantoins. alfa-chemistry.comnih.gov The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an alkali metal cyanide (like potassium cyanide) and ammonium carbonate. nih.govwikipedia.org

The mechanism involves the initial formation of a cyanohydrin from the carbonyl compound, which then reacts with ammonia (B1221849) (from ammonium carbonate) to form an aminonitrile. alfa-chemistry.comwikipedia.org Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization leads to the formation of the hydantoin ring. alfa-chemistry.com The versatility of the Bucherer-Bergs reaction lies in its tolerance for a wide range of aldehydes and ketones, which allows for the direct installation of diverse side chains at the C-5 position of the hydantoin core. nih.gov This makes it a cornerstone reaction for generating libraries of hydantoin derivatives for various applications. nih.gov While the reaction itself produces a 5-substituted hydantoin, this product can then be N-alkylated with an acetic acid moiety to yield the final target structure.

Microwave irradiation can be used to facilitate one-pot multicomponent reactions, often leading to shorter reaction times and high yields. kuleuven.benih.gov

Solid-Phase Synthesis of Hydantoin Derivatives

Solid-phase synthesis is a powerful technique for the preparation of libraries of organic molecules, and it has been successfully applied to hydantoin derivatives. acs.org This methodology is particularly valuable in combinatorial chemistry and drug discovery, as it facilitates the rapid synthesis and purification of a large number of compounds. acs.org

In a typical solid-phase synthesis of hydantoins, an amino acid is first anchored to a solid support (resin). acs.org The synthesis then proceeds by building the hydantoin precursor on the resin. For example, a resin-bound amino acid can be reacted to form an amidourea precursor. acs.org The final step involves a cleavage/cyclization reaction, where the hydantoin is formed and simultaneously released from the solid support. acs.org This cleavage can often be performed under either acidic (e.g., using TFA) or basic conditions. acs.org

This approach allows for the creation of diversity at multiple points on the hydantoin scaffold. By using different amino acids, various side chains can be introduced at the C-5 position. Further diversity can be achieved by modifying the urea-forming reagent, allowing for substitution at the N-3 position, and by using different building blocks for the N-1 position before the initial anchoring step. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a important tool for the rapid and efficient synthesis of heterocyclic compounds, including derivatives of this compound, commonly known as hydantoins. asianpubs.orgajrconline.org This technique offers significant advantages over conventional heating methods, such as highly accelerated reaction rates, improved product yields, and often cleaner reaction profiles. ajrconline.orgucl.ac.be The use of microwave irradiation provides uniform and specific heating to the reaction mixture, enhancing the reproducibility of the synthesis. nih.gov

Research into the synthesis of the hydantoin scaffold has demonstrated the considerable benefits of microwave activation. For instance, in the Biltz synthesis of phenytoin, a well-known hydantoin derivative, microwave activation dramatically reduced the reaction time from 2 hours under classical thermal conditions to just 30 minutes. ucl.ac.be This acceleration was accompanied by a notable improvement in yield. ucl.ac.be

Furthermore, microwave-assisted protocols have been developed as part of green chemistry initiatives. An innovative, sustainable approach for synthesizing 5-monosubstituted hydantoins from L-amino acids utilizes a one-pot, two-step microwave-assisted Urech synthesis in water. beilstein-journals.org This method avoids the need for column chromatography and demonstrates exceptional functional group tolerance, accommodating phenyl, aliphatic, and heterocyclic groups, with yields ranging from 34% to 89%. beilstein-journals.org The protocol involves the microwave irradiation of an amino acid with potassium cyanate (B1221674) in water at 80 °C for one hour, followed by the addition of hydrochloric acid and further irradiation for 15 minutes to induce cyclization. beilstein-journals.org

The choice of solvent can also play a critical role in the success of microwave-assisted hydantoin synthesis. Studies have shown that solvents like DMSO, sulfolane, and dioxane can lead to high yields, whereas solvents like DMF may result in lower yields due to hydrolysis under the reaction conditions. ucl.ac.be

The benefits of microwave irradiation extend to the synthesis of various hydantoin derivatives, such as N-Mannich bases. The synthesis of N3-aminomethylated derivatives of 5,5-disubstituted hydantoins via the Mannich reaction showed a considerable, and in some cases drastic, reduction in reaction time compared to conventional methods, along with up to a 40% increase in product yield. asianpubs.org

Research Findings on Microwave-Assisted Hydantoin Synthesis

Below are data tables summarizing the comparative results between microwave-assisted and conventional thermal synthesis for hydantoin derivatives based on published research.

Table 1: Comparison of Microwave vs. Thermal Synthesis of Phenytoin This table compares the reaction time and product yield for the synthesis of Phenytoin using both microwave-assisted and conventional thermal heating methods. ucl.ac.be

MethodSolventReaction TimeYield (%)
MicrowaveEthanol/Water30 min76%
ThermalEthanol/Water2 h< 55%
ThermalEthanol/Water30 min26%

Table 2: Effect of Solvent on Microwave-Assisted Phenytoin Synthesis This table illustrates how the choice of solvent impacts the yield of Phenytoin when synthesized under microwave irradiation. ucl.ac.be

SolventYield (%)
DMSO80%
Sulfolane~80%
Dioxane~80%
Ethanol/Water76%
DMFLower Yields

These protocols highlight the efficiency and versatility of microwave-assisted synthesis in the chemodiversification of the this compound scaffold and its derivatives. asianpubs.orgunamur.be

Biological Activities and Molecular Mechanisms of Action of 2,5 Dioxoimidazolidin 1 Yl Acetic Acid and Derivatives

Enzymatic Interaction and Inhibition Profiles

The hydantoin (B18101) ring system, the core of (2,5-Dioxoimidazolidin-1-yl)acetic acid, serves as a versatile scaffold for designing enzyme inhibitors. Research has demonstrated that derivatives of this compound can interact with and inhibit a variety of enzymes implicated in different pathological conditions.

Aldose Reductase Inhibition and Bioisosteric Replacements

The enzyme aldose reductase has been a significant target in the research of diabetic complications. The inhibition of this enzyme is believed to prevent the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic neuropathy and retinopathy. Several hydantoin derivatives have been identified as potent aldose reductase inhibitors (ARIs). nih.govnih.gov For instance, sorbinil (B39211), a spiro hydantoin compound, has been extensively studied for its ARI activity. nih.gov The structure-activity relationship (SAR) studies of hydantoin-based ARIs have shown that substitutions on the hydantoin ring and the attached phenyl group can significantly influence their inhibitory potency. nih.gov

A key strategy in drug design, bioisosteric replacement, has been applied to the hydantoin scaffold to improve the pharmacological properties of these ARIs. Bioisosterism involves substituting one atom or group of atoms in a molecule with another that has similar physical and chemical properties, with the goal of enhancing activity or reducing side effects. In the context of hydantoin-based ARIs, concerns about the side effects associated with the hydantoin ring of sorbinil led to the exploration of bioisosteres. nih.gov Researchers successfully replaced the hydantoin moiety with a spiro hydroxy acetic acid group, which maintained the necessary acidic and aromatic spatial relationships for potent aldose reductase inhibition while aiming to mitigate the adverse effects. nih.gov

Table 1: Aldose Reductase Inhibitory Activity of Hydantoin Derivatives
CompoundIC50 (µM) against rat lens aldose reductase
1-[(2,4,5-Trichlorophenyl)sulfonyl]hydantoin≤ 1.06
1-[(2,5-dichlorophenyl)sulfonyl]hydantoin≤ 1.06
1-[(β-naphthyl)sulfonyl]hydantoin≤ 1.06
This table summarizes the in vitro inhibitory activity of selected hydantoin derivatives against aldose reductase. nih.gov

Inhibition of Specific Metabolic Enzymes

The inhibitory potential of heterocyclic compounds structurally related to this compound extends to other metabolic enzymes, such as carbonic anhydrases (CAs). A series of 2,4-dioxothiazolidinyl acetic acids, which share a similar core structure, were found to be ineffective inhibitors of the cytosolic CA isoforms I and II but showed submicromolar inhibition of the transmembrane isoform hCA XII. nih.gov This selectivity is a significant finding, as isoform-specific CA inhibitors are sought after for various therapeutic applications.

Additionally, derivatives of heterocyclic compounds are often evaluated for their effects on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system. While specific data for this compound derivatives on cholinesterases is not extensively available, the broader class of heterocyclic compounds has been shown to possess inhibitory activity against these enzymes. nih.gov

Table 2: Inhibition of Metabolic Enzymes by Related Heterocyclic Compounds
Compound ClassEnzymeInhibition Constant (Ki)
2,4-dioxothiazolidinyl acetic acidshCA XII0.30 - 0.93 µM
Pyrazoline SulfonamideshCA I316.7 - 533.1 nM
Pyrazoline SulfonamideshCA II412.5 - 624.6 nM
This table presents the inhibitory constants (Ki) of heterocyclic compounds structurally related to this compound against various metabolic enzymes. nih.govnih.gov

Matrix Metalloproteinase (MMP12) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is associated with various diseases, including inflammatory conditions and cancer. The hydantoin scaffold has been investigated as a zinc-binding group in the design of MMP inhibitors. Specifically, derivatives of (2,5-Dioxoimidazolidin-4-yl) acetamides have been identified as potent and selective inhibitors of MMP-12. nih.gov Furthermore, medicinal chemistry campaigns have successfully developed hydantoin-based inhibitors of MMP-13, demonstrating the versatility of this scaffold in targeting different members of the MMP family. nih.gov

Table 3: MMP13 Inhibitory Activity of Hydantoin Derivatives
CompoundMMP-13 IC50 (nM)MMP-14 IC50 (nM)
AZD66051.2553
Compound 3l1.2553
Compound 4j4.76897
This table shows the in vitro inhibitory activity and selectivity of selected hydantoin derivatives against MMP-13 and MMP-14. researchgate.net

Receptor Binding and Modulation

Beyond enzymatic inhibition, derivatives of this compound have been shown to interact with and modulate the function of specific G protein-coupled receptors (GPCRs), highlighting their potential in a different therapeutic arena.

Interaction with N-formyl peptide receptor like-1 (FPRL-1) Receptor

The N-formyl peptide receptor like-1 (FPRL-1), also known as FPR2, is a GPCR expressed on inflammatory cells that plays a crucial role in leukocyte trafficking and inflammation. google.com This receptor is considered a key target for the development of new anti-inflammatory therapies. A novel class of 2,5-dioxoimidazolidin-1-yl-3-phenylurea derivatives has been developed as modulators of the FPRL-1 receptor. wipo.int These compounds are designed to interact with the receptor and modulate its activity, thereby influencing inflammatory responses. The development of such compounds underscores the potential of the this compound scaffold in creating selective ligands for GPCRs.

General Receptor Binding Assays and Target Affinity Studies

To understand the broader pharmacological profile of hydantoin derivatives, general receptor binding assays and target affinity studies are often conducted. These studies can reveal the selectivity of a compound and identify potential off-target effects or new therapeutic applications. For example, various hydantoin derivatives have been identified as selective androgen receptor modulators (SARMs), indicating their ability to interact with nuclear hormone receptors. nih.gov Additionally, arylpiperazine derivatives containing a hydantoin moiety have shown high affinity for serotonin (B10506) receptors, specifically the 5-HT1A and 5-HT2A subtypes. researchgate.net These findings suggest that the hydantoin scaffold can be adapted to target a diverse range of receptor systems. Broader screening panels, such as the Diversity Profile offered by commercial vendors, can provide a comprehensive assessment of a compound's interaction with a wide array of biological targets, including various receptors and enzymes. eurofinsdiscovery.com

Table 4: Receptor Binding Affinity of Hydantoin Derivatives
CompoundReceptorBinding Affinity (Ki, nM)
3-[4-(4-phenylpiperazinyl)-butyl-β-tetralonohydantoin5-HT1A6 - 55
Arylpiperazine hydantoin derivatives5-HT2A45 - 213
This table illustrates the binding affinities of selected hydantoin derivatives for serotonin receptors, indicating the potential for this chemical class to modulate neurotransmitter systems. researchgate.net

Antimicrobial and Antiviral Investigations

The hydantoin scaffold, a core component of this compound, is present in several compounds with established biological activities. ekb.eg Research into its derivatives has revealed a spectrum of antimicrobial and antiviral potential.

Derivatives of the hydantoin core structure have been a subject of interest for their potential to combat microbial resistance. nih.gov For instance, certain hydantoin derivatives have demonstrated significant antibacterial activity. While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of bacteria is not extensively detailed in the available literature, broader studies on hydantoin derivatives show promise.

One area of investigation has been the design of membrane-active hydantoin derivatives. These compounds have shown enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant multidrug-resistant strains. nih.gov For example, some engineered hydantoin derivatives have displayed significantly lower MIC values against methicillin-resistant Staphylococcus aureus (MRSA) compared to established antibiotics like nitrofurantoin. nih.gov

A study on hydantoin derivative dimers, designed to mimic antimicrobial peptides, identified compounds with potent, broad-spectrum antibacterial activity against ESKAPE pathogens (a group of bacteria known for their resistance to antimicrobial agents). nih.govrsc.org One of the lead compounds from this series demonstrated a geometric mean of MIC values of 7.32 µg/mL against a panel of eight bacterial strains. nih.govrsc.org These dimers are thought to act by disrupting the bacterial cell membrane. nih.gov

It is important to note that the antimicrobial activity of hydantoin derivatives can be greatly influenced by their specific chemical structures. researchgate.net

Table 1: Antimicrobial Activity of Representative Hydantoin Derivatives

Compound/Derivative Class Microorganism MIC (µg/mL) Reference
Nitrofurantoin Methicillin-resistant Staphylococcus aureus (MRSA) 12.5 nih.gov
Membrane-Active Hydantoin Derivative Methicillin-resistant Staphylococcus aureus (MRSA) <0.78-6.25 nih.gov
Hydantoin Derivative Dimer (Compound 18) Staphylococcus aureus (MRSA) 4 nih.gov
Hydantoin Derivative Dimer (Compound 18) Escherichia coli 8 nih.gov

This table presents data for hydantoin derivatives to illustrate the antimicrobial potential of the general scaffold, as specific data for this compound was not available in the reviewed sources.

The antiviral potential of hydantoin derivatives has also been explored. While specific antiviral data for this compound is limited in the reviewed literature, studies on related compounds indicate that the hydantoin scaffold can be a basis for the development of antiviral agents.

One study investigated 3,5-disubstituted hydantoin derivatives for their antiviral and cytostatic activities. Among the evaluated compounds, 3-benzhydryl-5-isopropyl hydantoin demonstrated a selective inhibitory effect against the vaccinia virus, with a 50% effective concentration (EC50) of 16 μg/mL. mdpi.com Other derivatives in the same study showed some activity against Coxsackie virus, parainfluenza-3 virus, reovirus-1, and Sindbis virus, also with an EC50 of 16 μg/mL. mdpi.com

These findings suggest that modifications to the hydantoin ring can lead to compounds with specific antiviral properties. mdpi.com

Table 2: Antiviral Activity of Representative Hydantoin Derivatives

Compound Virus EC50 (µg/mL) Reference
3-Benzhydryl-5-isopropyl hydantoin Vaccinia virus 16 mdpi.com
3-Cyclohexanemethyl-5-phenylhydantoin analog Coxsackie virus 16 mdpi.com
3-Cyclohexanemethyl-5-phenylhydantoin analog Parainfluenza-3 virus 16 mdpi.com
3-Cyclohexanemethyl-5-phenylhydantoin analog Reovirus-1 16 mdpi.com

This table includes data for various hydantoin derivatives to highlight the antiviral potential of the core structure, as specific data for this compound was not available in the reviewed literature.

Anticancer and Antiproliferative Research

The hydantoin structure is a key component in several anticancer agents, and derivatives of this compound have been investigated for their potential in this area. ekb.eguns.ac.rs

Hydantoin derivatives have shown significant antiproliferative activity against various cancer cell lines. uns.ac.rs

In the context of human breast adenocarcinoma, certain hydantoin derivatives have demonstrated strong cytotoxicity, inducing growth inhibition and apoptosis. For example, a study on 3,5-disubstituted hydantoins showed that 3-cyclohexyl-5-phenyl hydantoin had an inhibitory activity against the MCF-7 breast cancer cell line with a 50% inhibitory concentration (IC50) of 2 µM. mdpi.com Another derivative, 3-benzhydryl-5-phenyl substituted hydantoin, also showed moderate inhibitory activity against MCF-7 cells. mdpi.com

Regarding human colon cancer, several studies have evaluated the efficacy of hydantoin derivatives. One study found that certain novel imidazolidin-4-one (B167674) derivatives exhibited potent anticancer activity against HCT116 and SW620 colorectal cancer cell lines. nih.govmdpi.com The most active compound in this series had IC50 values of 9.44 µM and 10.95 µM in HCT116 and SW620 cells, respectively. nih.gov Another study reported on spirohydantoin derivatives, with the most effective compound showing high growth-inhibitory potency against SW480 and SW620 colon cancer cell lines. nih.gov

Table 3: Antiproliferative Activity of Representative Hydantoin Derivatives against Breast and Colon Cancer Cell Lines

Compound/Derivative Class Cell Line Cancer Type IC50 Reference
3-Cyclohexyl-5-phenyl hydantoin MCF-7 Human Breast Adenocarcinoma 2 µM mdpi.com
3-Benzhydryl-5-phenyl substituted hydantoin MCF-7 Human Breast Adenocarcinoma 20-23 µM mdpi.com
Imidazolidin-4-one derivative (Compound 9r) HCT116 Human Colon Cancer 9.44 µM nih.gov
Imidazolidin-4-one derivative (Compound 9r) SW620 Human Colon Cancer 10.95 µM nih.gov
Spirohydantoin derivative (Compound 4) SW480 Human Colon Cancer Not specified nih.gov

This table presents data for various hydantoin derivatives to illustrate the anticancer potential of the general scaffold, as specific data for this compound was not consistently available in the reviewed sources.

Beyond inhibiting cell proliferation, some hydantoin derivatives have been investigated for their ability to prevent cancer metastasis. uns.ac.rs Metastasis is a key factor in the mortality of cancer patients.

Research has indicated that certain hydantoin derivatives can inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process. uns.ac.rs For instance, some derivatives have been shown to significantly decrease the cell migration index in treated cancer cells. uns.ac.rs

One patent describes a series of (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione and related compounds with anti-metastatic and anti-invasive activities. In in vitro metastasis assays, one of these compounds was shown to abolish calcitonin-stimulated invasion of PC-3M prostate cancer cells. ekb.eg

While these findings are promising, further research is needed to fully elucidate the anti-metastatic potential of this compound and its specific derivatives.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov These pumps actively transport anticancer drugs out of the cancer cells, reducing their efficacy.

Hydantoin derivatives have emerged as potential modulators of these efflux pumps. nih.gov Some of these compounds can inhibit the function of P-gp, thereby restoring the sensitivity of resistant cancer cells to chemotherapeutic agents. nih.gov Notably, some hydantoin derivatives exert this inhibitory effect at non-toxic concentrations. nih.gov

While specific studies on this compound are not extensively available, research on related structures provides insight into this mechanism.

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
3-Benzhydryl-5-isopropyl hydantoin
3-Cyclohexanemethyl-5-phenylhydantoin
3-Cyclohexyl-5-phenyl hydantoin
3-Benzhydryl-5-phenyl substituted hydantoin
(Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione
Nitrofurantoin
Calcitonin
P-glycoprotein
Coxsackie virus
Parainfluenza-3 virus
Reovirus-1
Sindbis virus
Vaccinia virus
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
HCT116
SW620
MCF-7
SW480

Anti-inflammatory and Immunomodulatory Effects

Derivatives of the hydantoin scaffold have demonstrated significant anti-inflammatory and immunomodulatory potential. These effects are often attributed to their ability to modulate the expression and function of key mediators in the inflammatory cascade, such as cytokines and enzymes involved in the production of inflammatory signaling molecules.

Studies have shown that certain hydantoin derivatives can reduce the expression of pro-inflammatory genes and cytokines that are linked to carcinogenesis and tumor growth, suggesting a potent anti-inflammatory action that may contribute to their other therapeutic effects. uns.ac.rs The imidazolidine (B613845) structure is central to these activities. For instance, the hydantoin derivative 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) has shown antinociceptive effects in animal models, which are likely mediated by its anti-inflammatory properties. nih.gov This was observed in acetic acid-induced writhing tests, a common model for evaluating peripheral analgesia and inflammation. nih.gov

The anti-neuroinflammatory activity of this class of compounds has also been investigated. Thiohydantoin and hydantoin derivatives isolated from natural sources have been assessed for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated murine microglia. mdpi.com Overproduction of NO is a hallmark of neuroinflammation, and its inhibition is a key target for anti-inflammatory therapies in neurodegenerative conditions. nih.gov One specific thiohydantoin compound demonstrated marginal inhibition of NO production with an IC50 value of 32.6 μM. mdpi.com Furthermore, a study on 5-thioxoimidazolidine-2-one derivatives reported significant anti-inflammatory activity in the carrageenan-paw edema model, a classic test for acute inflammation, and demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

These findings indicate that the imidazolidine-2,4-dione core structure is a viable scaffold for developing agents that can modulate immune and inflammatory responses, primarily through the downregulation of pro-inflammatory mediators like cytokines and nitric oxide.

Table 1: Anti-neuroinflammatory Activity of a Thiohydantoin Derivative
CompoundActivityModelIC50 ValueSource
Thiohydantoin DerivativeInhibition of Nitric Oxide (NO) ProductionLipopolysaccharide-stimulated murine microglia32.6 μM mdpi.com

Other Biological Activities and Applications

Beyond anti-inflammatory effects, the versatile structure of this compound and its derivatives has led to their exploration in a wide array of other biological and agricultural applications.

Hydantoin derivatives have been recognized for their significant herbicidal and plant growth regulatory activities. uns.ac.rs One notable example is (+)-hydantocidin, a spiro-hydantoin derived from D-ribofuranose, which exhibits potent effects on plant growth. uns.ac.rs The utility of these compounds in agriculture is further supported by patents for compositions containing urea (B33335) and hydantoin derivatives specifically designed for regulating plant growth. This suggests that the core hydantoin structure can be modified to create compounds that either promote or inhibit plant development, making them valuable tools in agriculture.

The potential of hydantoin derivatives to protect the liver from damage (antihepatotoxic effects) has been a subject of investigation. A study focusing on 5-benzylidene-2-thiohydantoin demonstrated significant in vivo hepatoprotective activity against liver injury induced by diethylnitrosamine in a rat model. nih.gov The protective mechanism involved a notable decrease in the levels of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are key mediators of liver inflammation and damage. nih.gov Similarly, research on a structurally related compound, (Z)2-(5-(4-methoxybenzylidene)-2, 4-dioxothiazolidin-3-yl) acetic acid (MDA), showed that it could protect rats from CCl4-induced liver injury by modulating the NF-κB-dependent activation of inflammatory cytokines, including TNF-α and IL-1β. nih.gov These studies highlight that derivatives containing a heterocyclic ring with an acetic acid moiety can exert liver-protective effects by mitigating inflammatory pathways.

Table 2: Hepatoprotective Effect of 5-Benzylidene-2-thiohydantoin
CompoundModelKey FindingsSource
5-Benzylidene-2-thiohydantoinDiethylnitrosamine-induced liver injury in ratsSignificant decrease in pro-inflammatory cytokines TNF-α and IL-6. nih.gov
(Z)2-(5-(4-methoxybenzylidene)-2, 4-dioxothiazolidin-3-yl) acetic acid (MDA)CCl4-induced liver injury in ratsReduced hepatic mRNA levels of TNF-α and IL-1β. nih.gov

Certain hydantoin derivatives have been identified as potent inhibitors of platelet aggregation, a critical process in thrombosis and cardiovascular diseases. One such compound, the hydantoin prostaglandin (B15479496) derivative BW 245 C, exhibits strong anti-aggregatory activity on human platelets. uns.ac.rs Its mechanism of action is mediated through high-affinity, selective binding to prostaglandin D2 (PGD2) receptors on platelets. uns.ac.rs This interaction leads to the inhibition of platelet activation and aggregation. The potency of BW 245 C was found to be significant in human platelets, highlighting the potential for developing hydantoin-based antiplatelet agents. uns.ac.rs The broader class of hydantoin-based compounds has been noted for a spectrum of pharmacological effects, including antiplatelet activity. nih.govekb.eg

Derivatives of the hydantoin scaffold, particularly thiohydantoins, have been investigated for their ability to inhibit melanogenesis, the process of melanin (B1238610) production. Overproduction of melanin can lead to hyperpigmentation disorders. The enzyme tyrosinase is a key regulator of this pathway, and its inhibition is a primary strategy for developing skin-lightening agents. Research has shown that 5-(substituted benzylidene)thiohydantoin derivatives can act as potent inhibitors of mushroom tyrosinase. nih.gov Compounds such as 2c, 2d, and 2i from one study demonstrated even more potent inhibitory activity than well-known inhibitors like kojic acid. nih.gov This suggests that the thiohydantoin template is a promising scaffold for designing novel and effective tyrosinase inhibitors to control melanin production. nih.gov

Table 3: Tyrosinase Inhibitory Activity of Benzylidene-Thiohydantoin Derivatives
Compound ClassTargetKey FindingSource
5-(substituted benzylidene)thiohydantoins (e.g., 2c, 2d, 2i)Mushroom TyrosinaseExhibited more potent inhibition than kojic acid. nih.gov

A significant application of this chemical class is in the development of herbicides with novel modes of action. The lysine (B10760008) biosynthesis pathway in plants, which is essential for their growth and absent in animals, presents an attractive target. Research has successfully identified herbicidal inhibitors that target this pathway. ekb.egjddtonline.info Specifically, compounds like (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (MBDTA-2), which shares a core structural motif with the subject of this article, have been shown to inhibit dihydrodipicolinate synthase (DHDPS), the first and rate-limiting enzyme in the plant lysine biosynthesis pathway. jddtonline.infonih.gov These inhibitors bind to a novel, highly conserved pocket in the enzyme, leading to allosteric inhibition. ekb.eg This dual-target mode of action provides a promising strategy for developing new herbicides to combat the growing problem of herbicide-resistant weeds. nih.govjddtonline.info

Structure-Activity Relationship (SAR) Studies

The potency and selectivity of this compound derivatives are highly dependent on the type and position of various substituents on the hydantoin core and associated side chains.

Substituents at C-5: The C-5 position of the hydantoin ring is a critical determinant of activity. The presence of a phenyl or another aromatic group at this position is often considered essential for certain biological activities, such as anticonvulsant effects. cutm.ac.in In contrast, attaching alkyl substituents at the C-5 position may introduce sedative properties. cutm.ac.in For activity as androgen receptor antagonists, diarylthiohydantoins have shown significant potential. nih.gov

Substituents at N-1 and N-3: The nitrogen atoms of the hydantoin ring are also key points for substitution. For instance, N-methylation has been shown to decrease activity against electroshock seizures while increasing activity against chemically induced convulsions. cutm.ac.in In the context of androgen receptor antagonism, analogues with azidoalkyl and azidoaryl groups at the N-1 position demonstrated activity superior to the standard bicalutamide, with the 4-azidophenyl substituent being particularly effective. nih.gov Furthermore, 1,3-disubstituted hydantoins are known to exhibit activity against chemically induced convulsions. cutm.ac.in

The Acetic Acid Moiety: For arylalkanoic acids in general, the acidic functional group, such as the carboxylic acid in this compound, is vital. Replacing the carboxyl group with other acidic functionalities or converting it to an amide analogue typically decreases or eliminates activity. youtube.com The distance between the acidic center and the aromatic or heterocyclic ring is also critical; increasing the carbon chain length generally reduces activity. pharmacy180.com

The Hydantoin Ring Integrity: The hydantoin ring itself plays a variable role depending on other structural features. For compounds with shorter alkyl side chains targeting voltage-gated sodium channels, the hydantoin ring is important for binding. nih.govresearchgate.net However, for derivatives with long alkyl side chains, the ring is not considered critical. nih.govresearchgate.net Modifications to the carbonyl groups, such as creating thiohydantoins (with one carbonyl replaced by a thiocarbonyl) or dithiohydantoins (both replaced), can also modulate activity. Thiohydantoins with the thiocarbonyl at C-2 and a carbonyl at C-4 were found to be the most active androgen receptor antagonists. nih.gov

The following table summarizes the influence of various substituents on the biological activity of hydantoin derivatives.

Position of SubstitutionSubstituent TypeEffect on Biological ActivityReference
C-5 Phenyl or other aromatic groupsEssential for anticonvulsant activity. cutm.ac.in
Alkyl groupsMay contribute to sedation. cutm.ac.in
N-1 Azidoalkyl/azidoaryl groupsCan enhance androgen receptor antagonism. nih.gov
N-3 Methylation (N-Methyl)Decreases activity against electroshock seizures but increases activity against chemically induced convulsions. cutm.ac.in
Acetic Acid Moiety Carboxyl Group (COOH)Replacement with other acidic groups or amides decreases activity. youtube.com
Hydantoin Ring Thiohydantoin (C=S at C-2)Showed high activity as androgen receptor antagonists. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many chiral compounds, including derivatives of this compound. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different enantiomers (non-superimposable mirror images) of a drug molecule. nih.govmdpi.com

Research has demonstrated that different enantiomers of a chiral compound can possess distinct biological activities, pharmacological effects, and even toxic properties. nih.gov For many classes of bioactive molecules, the biological activity resides primarily or exclusively in one specific stereoisomer. For example, within the broader class of arylacetic acid derivatives, the (S)-(+) isomer is typically the more potent inhibitor of prostaglandin synthetase. pharmacy180.com

This principle underscores the importance of considering stereochemistry in the design and synthesis of new hydantoin-based therapeutic agents, as the desired biological effect may be exclusive to a single enantiomer. nih.govacs.org

The table below illustrates the impact of stereochemistry on the antimalarial activity of exemplary chiral compounds, showing that activity is often concentrated in a specific isomer.

Compound SubclassStereoisomerRelative Antimalarial PotencyReference
Methyl Ester Derivatives (5S, αS)Most Potent mdpi.com
(5R, αR)~10-fold less potent than (5S, αS) isomer mdpi.com
DiastereoisomersInactive mdpi.com
Other Subclasses (5S, αS) "Natural" IsomersConsistently the most potent molecules mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification in Complex Matrices

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are fundamental in determining the purity of (2,5-Dioxoimidazolidin-1-yl)acetic acid and identifying any related substances or degradation products. High-resolution methods such as Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are indispensable for these analytical challenges.

UPLC, with its use of sub-2 µm particle columns, offers significant advantages in terms of resolution, sensitivity, and speed of analysis compared to traditional HPLC. A UPLC-MS/MS method can be developed for the precise quantitation of this compound and its potential impurities.

A typical UPLC system, such as a Waters Acquity UPLC, coupled with a tandem quadrupole mass spectrometer, provides the selectivity and sensitivity required for complex sample analysis. The chromatographic separation can be achieved on a reversed-phase column, which is well-suited for polar compounds like the target molecule.

Table 1: Illustrative UPLC Method Parameters for this compound Analysis

ParameterValue
Column ACQUITY UPLC® HSS T3 (100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS Detection ESI Positive/Negative
MRM Transitions Specific precursor > product ion transitions for the parent compound and expected impurities

This method would be validated according to regulatory guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). Such a UPLC-MS/MS method is crucial for ensuring the quality and consistency of the compound.

HPLC remains a widely used and robust technique for the analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method with UV detection is a standard approach for purity determination and impurity profiling.

A method for a related compound, hydantoin-5-acetic acid, involved pre-column derivatization followed by separation on a chiral column to determine enantiomeric purity. researchgate.net While this compound is not chiral, this highlights the versatility of HPLC in handling various analytical challenges for hydantoin (B18101) derivatives. A more direct approach for achiral purity analysis would involve a C18 column.

Table 2: Representative HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 210 nm)
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL

The performance of the HPLC method would be characterized by parameters such as resolution, tailing factor, and theoretical plates, ensuring reliable and accurate results for quality control purposes.

Stability and Biotransformation Studies

Understanding the metabolic fate of a compound is critical. In vitro models, such as liver microsomes, provide a valuable tool for assessing metabolic stability and identifying potential metabolites early in the drug discovery process.

The in vitro metabolic stability of this compound can be assessed by incubating the compound with liver microsomes from different species (e.g., human, rat, mouse). These microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

The experimental procedure typically involves incubating the test compound at a specific concentration (e.g., 1 µM) with liver microsomes and a NADPH-regenerating system at 37°C. nih.govanimbiosci.org Aliquots are taken at various time points, and the reaction is quenched. The remaining concentration of the parent compound is then quantified by a validated analytical method, such as LC-MS/MS.

From the disappearance of the parent compound over time, key parameters can be calculated:

Half-life (t½): The time required for the concentration of the compound to decrease by half.

Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for the compound.

Table 3: Hypothetical In Vitro Metabolic Stability Data for this compound in Human Liver Microsomes

Incubation Time (min)% Parent Compound Remaining
0100
592
1578
3060
6035

Based on such data, a compound can be classified as having low, moderate, or high clearance, which helps in predicting its in vivo pharmacokinetic behavior. For instance, a study on a different hydantoin derivative showed good metabolic stability in mouse liver microsomes. researchgate.net

Identifying the metabolites of this compound is crucial for understanding its biotransformation pathways and for identifying any potentially active or toxic metabolites. The same samples generated from the in vitro stability studies can be used for metabolite identification.

High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap MS, coupled with liquid chromatography, is the primary tool for this purpose. By comparing the mass spectra of samples from incubations with and without the active metabolizing system, potential metabolites can be identified based on their accurate mass and fragmentation patterns.

Common metabolic transformations for hydantoin-containing drugs like phenytoin (B1677684) include aromatic hydroxylation and N-dealkylation. pcbiochemres.com For this compound, potential biotransformation pathways could include:

Hydrolysis: Cleavage of the acetic acid side chain or opening of the imidazolidinone ring.

Oxidation: Hydroxylation on the imidazolidinone ring or the acetic acid moiety.

Conjugation: Formation of glucuronide or sulfate (B86663) conjugates.

Table 4: Potential Metabolites of this compound and Their Expected Mass Shifts

MetaboliteBiotransformationMass Shift
M1Hydroxylation+16 Da
M2Ring Opening (Hydrolysis)+18 Da
M3Glucuronide Conjugation+176 Da

Further structural elucidation of the identified metabolites would be performed using techniques such as MS/MS fragmentation analysis and comparison with synthesized reference standards. A thorough understanding of the biotransformation pathways is essential for a complete pharmacological and toxicological assessment of the compound.

Future Research Directions and Therapeutic Potential

Elucidation of Detailed Mechanisms of Action at Molecular Level

A primary direction for future research is the detailed investigation of the molecular mechanisms of (2,5-Dioxoimidazolidin-1-yl)acetic acid and its derivatives. While the specific mechanisms for this exact compound are not yet fully elucidated, the broader hydantoin (B18101) family exhibits a diverse range of actions that offer a roadmap for future studies. ekb.egresearchgate.net The biological activity of hydantoin-based molecules often arises not from the nucleus itself, but from the various substituents attached to it. researchgate.net

Hydantoin derivatives have demonstrated efficacy across several therapeutic areas through distinct molecular interactions:

Anticancer Activity: Derivatives have been shown to function through multiple pathways, including the inhibition of histone deacetylase (HDAC), modulation of the B-cell lymphoma-2 (Bcl-2) protein, interference with kinesin spindle proteins, inhibition of tubulin polymerization, and the inhibition of the epidermal growth factor receptor (EGFR). ekb.egekb.eg

Anticonvulsant Effects: The anticonvulsant action, famously exhibited by Phenytoin (B1677684), is attributed to the selective blocking of high-frequency neuronal activity by binding to voltage-sensitive sodium channels. nih.gov

Anti-inflammatory Properties: Certain thiohydantoin analogues, the sulfur-containing counterparts of hydantoins, have been found to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com

Antiviral and Antitumor Potential: Research has indicated that lipophilic hydantoin derivatives, particularly those with cycloalkyl or phenyl substituents, possess notable antiviral and cytostatic activity. researchgate.net

Future molecular studies will likely focus on identifying the specific cellular targets of this compound derivatives to understand how modifications to its structure influence these established hydantoin-related pathways.

Therapeutic AreaPotential Molecular Mechanism for Hydantoin Derivatives
Oncology Inhibition of histone deacetylase (HDAC), EGFR, and tubulin polymerization; modulation of Bcl-2. ekb.egekb.eg
Neurology Selective blocking of voltage-gated sodium channels. nih.gov
Inflammation Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6). mdpi.com
Infectious Disease Disruption of bacterial cell membrane integrity.

Computational Modeling for Target Interaction Prediction and Drug Design

The advancement of computational chemistry offers powerful tools to accelerate the discovery and optimization of new drugs based on the this compound scaffold. springernature.comnih.govmdpi.comopenmedicinalchemistryjournal.com In silico techniques are crucial for predicting how novel derivatives will interact with biological targets, thereby guiding rational drug design and reducing the time and cost associated with traditional laboratory screening. springernature.comnih.gov

Key computational approaches that will be pivotal for this research include:

Molecular Docking: This technique is widely used to predict the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor. openmedicinalchemistryjournal.com For hydantoin derivatives, docking studies have been used to simulate binding to the voltage-gated sodium channel to understand anticonvulsant activity and to model interactions with prolyl hydroxylase, a potential target for Alzheimer's disease. tandfonline.comjscimedcentral.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.com For hydantoin derivatives, 2D-QSAR models have been successfully developed to screen compound databases and identify novel, potent inhibitors for specific enzymes. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its target over time, helping to assess the stability of the drug-target complex. tandfonline.com This method has been used to screen docked hydantoin complexes to determine binding energy and identify key interacting components. tandfonline.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. researchgate.net Predicting these pharmacokinetic parameters early in the design phase helps to minimize the risk of late-stage drug failure. springernature.com

By leveraging these computational strategies, researchers can efficiently screen virtual libraries of this compound derivatives, prioritize candidates for synthesis, and optimize their structures for enhanced potency and better drug-like properties. nih.gov

Computational MethodApplication in Hydantoin Drug Design
Molecular Docking Predicts binding modes and affinity to targets like ion channels and enzymes. tandfonline.comjscimedcentral.com
QSAR Screens virtual libraries to identify compounds with high predicted activity. tandfonline.com
Molecular Dynamics Assesses the stability of ligand-protein complexes. tandfonline.com
ADMET Profiling Predicts pharmacokinetic and toxicity properties of novel derivatives. researchgate.net

Design and Synthesis of Novel Derivatives with Enhanced Therapeutic Efficacy

The core of advancing the therapeutic potential of this compound lies in the strategic design and synthesis of novel derivatives. nih.gov The hydantoin scaffold is synthetically tractable, allowing for the introduction of various substituents at multiple positions to modulate its biological activity. nih.goveurekaselect.com Structure-activity relationship (SAR) studies are essential in this process, providing insights into how specific structural modifications influence therapeutic effects. nih.govresearchgate.net

Future synthetic strategies will likely explore several established and innovative approaches:

Pharmacophoric Hybridization: This strategy involves combining the hydantoin scaffold with other known bioactive groups into a single molecule to achieve enhanced or synergistic effects. ekb.egekb.eg For instance, hydantoin-chromene hybrids have been developed that exhibit significant antiproliferative activity against cancer cells. chemicalbook.com

Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties can lead to improved potency or pharmacokinetics. The development of thiohydantoins (sulfur analogs) and selenohydantoins (selenium analogs) are examples of this approach, which has yielded compounds with potent anti-inflammatory and anticancer activities. nih.govmdpi.comeurekaselect.com

Scaffold Modification and Diversification: Systematic modification of the substituents on the hydantoin ring is a proven method for optimizing activity. Studies have shown that introducing lipophilic groups can enhance antiviral and antitumor potential, while other modifications can target specific receptors or enzymes. ekb.egresearchgate.net For example, spirohydantoin derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth. mdpi.com

The synthesis of new derivatives, such as combining the this compound moiety with other heterocyclic systems like thiazolidine-2,4-dione, represents a promising avenue for creating novel compounds with unique biological profiles. nih.gov

Derivative ClassSynthetic StrategyTherapeutic Target/Effect
Hydantoin-Chromene Hybrids Condensation of hydantoins and substituted chromenes. chemicalbook.comAntiproliferative (Anticancer). chemicalbook.com
Thiohydantoin Analogs Replacement of a carbonyl oxygen with sulfur. mdpi.comAnti-inflammatory. mdpi.com
Spirohydantoin Derivatives Synthesis from cyclic ketones via Bucherer-Bergs reaction. ekb.egmdpi.comAnticancer, Anticonvulsant. jscimedcentral.commdpi.com
N3-Substituted Hydantoins Selective N-alkylation of the hydantoin ring. researchgate.netVoltage-gated sodium channel modulation. researchgate.net

Exploration of Combinatorial Chemistry Approaches for New Analogs

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry is an indispensable tool. nih.gov This high-throughput approach allows for the rapid synthesis of large, diverse collections of related compounds, known as libraries, which can then be screened for biological activity. nih.gov The hydantoin skeleton is well-suited for combinatorial synthesis due to its robust formation chemistry and the multiple points available for diversification. nih.govnih.gov

Several combinatorial strategies have been successfully applied to the synthesis of hydantoin libraries:

Solid-Phase Synthesis: This is a dominant technique where molecules are built on a solid support (resin). It simplifies purification and allows for the parallel synthesis of many compounds simultaneously. nih.gov Methods have been developed for the solid-phase synthesis of hydantoin libraries from resin-bound amino acids or dipeptides, enabling the creation of libraries with multiple points of diversity. nih.govmdpi.com For example, a library of 112 amphipathic hydantoins was generated using a solid-phase approach to discover novel ion channel blockers. nih.govnih.gov

Solution-Phase Parallel Synthesis: An alternative to solid-phase methods, this approach involves conducting reactions in solution but in a parallel format (e.g., in multi-well plates). Techniques like fluorous synthesis have been used to create hydantoin libraries, where purification is facilitated by fluorous tags. acs.org

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a product that contains portions of all components. The Bucherer-Bergs reaction is a classic example used for hydantoin synthesis and is adaptable for creating diverse libraries. ekb.eg

By applying these combinatorial technologies, researchers can systematically explore the structure-activity relationships of this compound analogs, accelerating the identification of lead compounds with significant therapeutic potential. researchgate.net

Translational Research and Preclinical Development Prospects

The ultimate goal of investigating this compound is to translate promising laboratory findings into clinically effective therapies. The extensive body of research on the broad biological activities of hydantoin derivatives provides a strong foundation for the preclinical development of new compounds based on this scaffold. ekb.egnih.govresearchgate.net

The path forward in translational research involves several key stages:

In Vitro and In Vivo Efficacy Studies: Novel derivatives must be rigorously tested for efficacy in relevant disease models. This includes evaluating anticancer activity against various cancer cell lines and testing anticonvulsant properties in animal models of epilepsy, such as the maximal electroshock (MES) induced seizure model. jscimedcentral.commdpi.com

Pharmacokinetic Profiling: Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is critical for its success. Preclinical studies in animal models are necessary to determine key parameters like bioavailability, plasma concentration, and blood-brain barrier penetration. nih.gov

Prodrug Development: To overcome challenges such as poor solubility or unfavorable pharmacokinetics, a prodrug strategy can be employed. A successful precedent within the hydantoin class is Fosphenytoin, a water-soluble prodrug of Phenytoin, which was developed for intravenous administration. researchgate.net

Lead Optimization: Promising initial "hit" compounds from screening campaigns must be chemically modified to improve their potency, selectivity, and drug-like properties. This iterative process of design, synthesis, and testing is central to developing a clinical candidate.

Given the proven track record of the hydantoin scaffold in producing successful drugs, there is significant potential for derivatives of this compound to progress through preclinical development and eventually emerge as new therapeutic agents for a range of human diseases. ekb.egnih.gov

Q & A

Basic Research Questions

Q. How can the crystal structure of (2,5-Dioxoimidazolidin-1-yl)acetic acid derivatives be refined for accurate molecular characterization?

  • Methodological Answer : Utilize the SHELXL refinement program for X-ray crystallography. Recent updates to SHELXL include improved handling of hydrogen-bonding networks and disordered solvent molecules, critical for resolving complex imidazolidinone derivatives. Refinement should incorporate anisotropic displacement parameters and validate results using R-factor convergence tests .

Q. What synthetic routes are available for preparing this compound derivatives?

  • Methodological Answer : A common approach involves cyclocondensation of substituted ureas with maleic anhydride derivatives. For example, 2-[4-(furan-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid (CAS: 1888418-59-4) is synthesized via a multi-step process starting with Boc-protected amines and furan-containing precursors. Reaction monitoring via TLC and purification by recrystallization in ethanol are recommended .

Q. How should safety protocols be designed for handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, structurally related imidazolidinones (e.g., 2-[(2,5-dihydroxybenzoyl)amino]acetic acid) require PPE (gloves, goggles) and fume hood use. Conduct hazard assessments using analogs and consult GHS guidelines for storage (room temperature, inert atmosphere) and spill management .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO to detect tautomeric equilibria or contamination. For example, a derivative contaminated with DBU (1,8-diazabicycloundec-7-ene) showed distinct shifts at δ 3.2–3.5 ppm, resolved by comparative analysis with pure samples. Assign peaks using 2D-COSY and HSQC experiments .

Q. What computational strategies are effective for studying this compound’s receptor-binding properties?

  • Methodological Answer : Molecular docking with AutoDock Vina or Schrödinger Suite can predict interactions with targets like mGlu4 receptors. Parameterize force fields using ESP-derived charges and validate binding poses via MD simulations. Address Lipinski rule violations (e.g., logP >5) by modifying substituents on the imidazolidinone core .

Q. How can discrepancies in pharmacological activity data for imidazolidinone derivatives be analyzed?

  • Methodological Answer : Cross-validate in vitro assays (e.g., cAMP inhibition for mGlu4 PAMs) with orthogonal methods like SPR or ITC. For instance, a 13.6% error in molarity determination for acetic acid analogs (via titration) highlighted the need for triplicate trials and standardized NaOH concentrations .

Q. What strategies improve the stability of this compound during storage?

  • Methodological Answer : Lyophilization under vacuum minimizes hydrolysis. Store at -20°C in amber vials with desiccants. Stability studies using HPLC-PDA (λ=254 nm) showed <5% degradation over 6 months for analogs like 3-[2-(3-benzyl-4-ethoxy-2,5-dioxoimidazolidin-1-yl)pentanoyl] derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.